molecular formula C11H16ClN3O2 B1477390 3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2098133-41-4

3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Cat. No.: B1477390
CAS No.: 2098133-41-4
M. Wt: 257.72 g/mol
InChI Key: ZELKEFWKUNIUNK-UHFFFAOYSA-N
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Description

3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Acid-Catalyzed Reactions and Synthesis

  • Research has explored the acid-catalyzed reactions of hydroxymethyl pyrazole derivatives, leading to various products based on the conditions and reagents used. Such studies are crucial for understanding the chemical behavior and potential for creating novel compounds with specific characteristics (Miki et al., 2009).

Structural and Computational Studies

  • Structural and computational analyses of pyrazole derivatives have been conducted to understand their molecular configurations and potential interactions in biological systems. These studies often involve X-ray diffraction and density functional theory (DFT) calculations, providing insights into the molecules' stability and reactivity (Shen et al., 2012).

Synthesis of Novel Heterocyclic Systems

  • The synthesis of novel heterocyclic systems incorporating pyrazole units has been a focus of research, aiming at generating compounds with potentially useful properties. Such work involves the development of new synthetic routes and the exploration of the compounds' activities in various applications (Holzer et al., 2003).

Antimicrobial and Antitumor Activities

  • Pyrazole derivatives have been investigated for their antimicrobial and antitumor activities. Research in this area seeks to identify new therapeutic agents by synthesizing and testing various derivatives against a range of pathogens and cancer cell lines, demonstrating the potential biomedical applications of these compounds (Hassan et al., 2013).

Properties

IUPAC Name

3-chloro-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-8-5-15-10(4-9(7-16)13-15)6-14(8)11(17)2-3-12/h4,8,16H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELKEFWKUNIUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 3
3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 4
3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 6
3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

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